An In-depth Technical Guide to 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-1-cyclohexyl-1H-pyrazol-3-ol is a heterocyclic organic compound belonging to the aminopyrazole class, a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and an exploration of the potential therapeutic applications of this molecule. While specific experimental data for this exact compound is limited in publicly available literature, this guide synthesizes information from closely related analogs and predictive models to offer valuable insights for researchers in drug discovery and development. The aminopyrazole core is a well-established pharmacophore, and the unique substitution of a cyclohexyl group at the N1 position and a hydroxyl group at the C3 position suggests potential for novel biological activities. This document aims to serve as a foundational resource for further investigation into 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol as a promising candidate for therapeutic agent development.
Chemical Identity and Physicochemical Properties
5-Amino-1-cyclohexyl-1H-pyrazol-3-ol is a white to off-white solid compound. Its core structure consists of a five-membered pyrazole ring, featuring an amino group at position 5, a cyclohexyl substituent at the N1 position, and a hydroxyl group at position 3, which can exist in tautomeric equilibrium with its keto form, 5-amino-1-cyclohexyl-1,2-dihydropyrazol-3-one.
| Property | Value | Source |
| IUPAC Name | 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol | N/A |
| CAS Number | 436088-86-7 | [1] |
| Molecular Formula | C₉H₁₅N₃O | [1] |
| Molecular Weight | 181.23 g/mol | [1] |
| Melting Point | 275-276 °C | N/A |
| Predicted Density | 1.198 ± 0.06 g/cm³ | N/A |
| Predicted pKa | Amine (NH₂): ~3.5-4.5; Hydroxyl (OH): ~8.5-9.5 | N/A |
| Predicted Solubility | Sparingly soluble in water; Soluble in polar organic solvents like DMSO and DMF. | N/A |
Note on Predicted Properties: The pKa and solubility values are estimations based on the chemical structure and data from analogous compounds. Experimental determination is recommended for precise values.
Spectral Data (Predicted)
Due to the absence of publicly available experimental spectra for 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol, the following are predicted characteristic spectral features based on its structure and data from similar aminopyrazole derivatives.[2][3]
-
¹H NMR (400 MHz, DMSO-d₆):
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δ 1.10-1.90 (m, 10H): Cyclohexyl protons.
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δ 3.80-4.00 (m, 1H): Cyclohexyl CH proton attached to the pyrazole ring.
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δ 4.80 (s, 1H): Pyrazole C4-H proton.
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δ 5.50 (s, 2H): Amino (-NH₂) protons.
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δ 9.80 (s, 1H): Hydroxyl (-OH) proton.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 24.5, 25.5, 32.0: Cyclohexyl carbons.
-
δ 58.0: Cyclohexyl C1 carbon.
-
δ 85.0: Pyrazole C4 carbon.
-
δ 155.0: Pyrazole C5 carbon (attached to NH₂).
-
δ 160.0: Pyrazole C3 carbon (attached to OH).
-
-
FTIR (KBr, cm⁻¹):
-
3400-3200: N-H stretching vibrations of the primary amine.
-
3200-3000: O-H stretching vibration of the hydroxyl group.
-
2930, 2850: C-H stretching vibrations of the cyclohexyl group.
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1620: N-H bending vibration of the primary amine.
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1580: C=N and C=C stretching vibrations of the pyrazole ring.
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1250: C-O stretching vibration of the hydroxyl group.
-
-
Mass Spectrometry (EI):
-
[M]⁺ at m/z 181.
-
Major fragmentation patterns would likely involve the loss of the cyclohexyl group (m/z 98) and subsequent fragmentation of the aminopyrazole ring.
-
Synthesis of 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol
The synthesis of 1-substituted 5-aminopyrazol-3-ols is typically achieved through the condensation of a substituted hydrazine with a β-ketoester or a related three-carbon building block.[4] A plausible and efficient synthetic route for 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol involves the reaction of cyclohexylhydrazine with ethyl cyanoacetate.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol.
Detailed Experimental Protocol
Materials:
-
Cyclohexylhydrazine hydrochloride
-
Ethyl cyanoacetate
-
Sodium ethoxide (NaOEt) or another suitable base
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Cyclohexylhydrazine Free Base: In a flask, dissolve cyclohexylhydrazine hydrochloride in water and cool in an ice bath. Add a concentrated solution of sodium hydroxide dropwise with stirring until the solution is strongly basic. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain cyclohexylhydrazine free base. Caution: Hydrazine derivatives are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol. Dissolve sodium metal in the ethanol to generate sodium ethoxide in situ, or add a commercially available solution of sodium ethoxide.
-
Addition of Reagents: To the stirred solution of sodium ethoxide, add ethyl cyanoacetate dropwise at room temperature. After the addition is complete, add cyclohexylhydrazine dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid. A precipitate may form at this stage.
-
Isolation and Purification: Collect the precipitate by filtration. Wash the solid with cold water and then with a small amount of cold diethyl ether. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol.
Potential Therapeutic Applications and Biological Activity
The aminopyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[5][6] The specific biological profile of 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol has not been extensively reported, but its structural features suggest several potential areas for investigation.
Rationale for Therapeutic Targeting
The aminopyrazole core can act as a versatile pharmacophore, capable of forming multiple hydrogen bonds and participating in various non-covalent interactions with biological targets. The N-cyclohexyl group introduces lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets within proteins. The 3-hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to target binding affinity and specificity.
Caption: Potential therapeutic targets for 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol.
Potential Biological Targets
-
Protein Kinases: Many aminopyrazole derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer and inflammation.[7] The structure of 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol suggests it could be screened against a panel of kinases to identify potential inhibitory activity.
-
G-Protein Coupled Receptors (GPCRs): The aminopyrazole scaffold has been incorporated into ligands for various GPCRs. The combination of a hydrogen-bonding amino group and a lipophilic cyclohexyl moiety could lead to interactions with specific GPCR binding sites.
-
Ion Channels: The modulation of ion channel activity is another area where aminopyrazole derivatives have shown promise. The physicochemical properties of this compound make it a candidate for screening against various ion channels involved in neurological and cardiovascular functions.
Experimental Protocols for Biological Evaluation
To explore the therapeutic potential of 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol, a series of in vitro and in vivo assays can be employed.
Kinase Inhibition Assay
Objective: To determine the inhibitory activity of 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol against a specific protein kinase.
Methodology (Example: TR-FRET Assay): [8]
-
Reagent Preparation: Prepare assay buffer, a solution of the kinase of interest, a fluorescently labeled substrate peptide, and ATP. Prepare a serial dilution of 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol in DMSO.
-
Assay Plate Setup: Add the kinase, substrate, and test compound to the wells of a microplate.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. The ratio of the emission signals from the acceptor and donor fluorophores is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
GPCR Activity Assay
Objective: To assess the ability of 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol to modulate the activity of a specific GPCR.
Methodology (Example: Calcium Mobilization Assay for Gq-coupled GPCRs): [9]
-
Cell Culture: Culture cells stably expressing the GPCR of interest in a suitable medium.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition: Add varying concentrations of 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol to the wells.
-
Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying GPCR activation.
-
Data Analysis: Determine the EC₅₀ or IC₅₀ values by plotting the change in fluorescence against the compound concentration.
Ion Channel Modulation Assay
Objective: To evaluate the effect of 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol on the function of a specific ion channel.
Methodology (Example: Patch-Clamp Electrophysiology): [10]
-
Cell Preparation: Use cells endogenously expressing or transiently transfected with the ion channel of interest.
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a single cell.
-
Compound Application: Perfuse the cell with a solution containing a known concentration of 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol.
-
Data Acquisition: Record the ion channel currents in response to specific voltage protocols before, during, and after the application of the compound.
-
Data Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence to determine the modulatory effect of the compound.
General Toxicity Screening
Objective: To assess the general cytotoxicity of 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol.
Methodology (Example: MTT Assay): [11]
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate and allow to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the CC₅₀ (half-maximal cytotoxic concentration).
Conclusion and Future Directions
5-Amino-1-cyclohexyl-1H-pyrazol-3-ol represents a promising, yet underexplored, molecule within the medicinally significant aminopyrazole class. This guide has provided a comprehensive overview of its known and predicted chemical properties, a detailed synthetic protocol, and a roadmap for its biological evaluation. The presence of the N-cyclohexyl group and the 3-hydroxyl moiety offers potential for novel structure-activity relationships and target interactions.
Future research should focus on the experimental validation of the predicted physicochemical and spectral properties. The proposed synthesis can be optimized for yield and purity. A broad biological screening against a diverse panel of targets, including kinases, GPCRs, and ion channels, is warranted to uncover the therapeutic potential of this compound. Subsequent hit-to-lead optimization, guided by medicinal chemistry principles, could pave the way for the development of novel therapeutic agents based on the 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol scaffold.
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